diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate
Description
Nuclear Magnetic Resonance Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectra would reveal distinct signals for:
- Ethyl ester groups : A triplet at δ 1.3 ppm (CH3) and a quartet at δ 4.3 ppm (CH2).
- Thiophene protons : Deshielded aromatic protons at δ 7.1–7.5 ppm.
- Pyrazole protons : A singlet for the methyl group (δ 2.1 ppm) and a downfield-shifted enolic proton (δ 12.5 ppm) due to hydrogen bonding.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) would exhibit signals for:
Fourier-Transform Infrared Spectral Profiling
Fourier-Transform Infrared (FTIR) spectroscopy would identify key functional groups:
| Band (cm⁻¹) | Assignment |
|---|---|
| 1740 | Ester C=O stretch |
| 1650 | Pyrazole C=O stretch |
| 1590 | Aromatic C=C stretch |
| 1220 | Ester C–O–C asymmetric stretch |
The absence of N–H stretches (hydrazine) suggests tautomerization or hydrogen bonding.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 442.5 (calculated for C21H22N4O5S). Major fragmentation pathways include:
- Loss of ethoxy groups (m/z 397).
- Cleavage of the hydrazine linkage (m/z 265).
- Pyrazole ring decomposition (m/z 130).
Properties
Molecular Formula |
C21H22N4O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H22N4O5S/c1-5-29-20(27)15-12(3)17(21(28)30-6-2)31-18(15)23-22-16-13(4)24-25(19(16)26)14-10-8-7-9-11-14/h7-11,24H,5-6H2,1-4H3 |
InChI Key |
XPJMHJUJPRQXRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Thiophene Core Preparation
The thiophene-2,4-dicarboxylate core is synthesized via esterification or cyclization reactions:
Method A: Hantzsch-Type Synthesis
-
Reactants :
-
Methyl or ethyl acetoacetate (β-keto ester).
-
Thiophene aldehydes (e.g., 3-methylthiophene-2-carbaldehyde).
-
Liquor ammonia or ammonium acetate.
-
-
Procedure :
Method B: Esterification
Pyrazole Moiety Synthesis
The pyrazole ring is constructed via cyclization or cycloaddition:
Method C: Condensation-Cyclization
Coupling of Thiophene and Pyrazole Moieties
The hydrazinyl linkage is introduced via nucleophilic substitution or condensation:
Method D: Hydrazinyl-Pyrazole Formation
Stereochemical Control
The (2E) configuration is achieved through:
-
Esterification Before Coupling : Ensuring the thiophene ester is fully protected.
-
Catalytic Conditions : Using Lewis acids (e.g., Zn(OTf)2) to direct regioselectivity.
Alternative Methods
Ultrasonication-Assisted Synthesis
Microwave-Assisted Reactions
-
Reactants :
-
β-Diketones (e.g., dimidone).
-
Arylglyoxals.
-
-
Procedure :
Key Intermediates and Byproducts
Critical Intermediates
| Intermediate | Role |
|---|---|
| Diethyl 3-methylthiophene-2,4-dicarboxylate | Core structure for substitution. |
| 3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene hydrazine | Electrophilic partner. |
| Thiocarbamide pyrazoline | Precursor for pyrazole formation. |
Byproducts and Mitigation
-
Oxidation of Thiophene : Use inert atmospheres (N2/Ar).
-
Hydrolysis of Esters : Anhydrous conditions during coupling.
Analytical Characterization
Comparative Reaction Conditions
| Method | Yield | Conditions | Advantage |
|---|---|---|---|
| Hantzsch Synthesis | 72–89% | Ethanol, reflux, 30 min | High regioselectivity. |
| Ultrasonication | 84% | Ethanol, 30 min | Energy efficiency. |
| Microwave | 90%+ | 150°C, 30 min | Rapid synthesis. |
Patent and Industrial Applications
The compound’s analogs are explored in patents for:
Chemical Reactions Analysis
Oxidation Reactions
The compound's hydrazinyl-thiophene and pyrazolylidene groups are susceptible to oxidation. Common oxidizing agents (e.g., KMnO₄, H₂O₂) can modify electronic properties or introduce oxygenated functional groups.
| Reagent/Conditions | Observed Transformation | Potential Products |
|---|---|---|
| KMnO₄ (acidic conditions) | Oxidation of hydrazinyl to nitroso groups | Nitroso-thiophene derivatives |
| H₂O₂ (neutral pH) | Epoxidation of unsaturated bonds | Epoxide intermediates |
Reduction Reactions
Reduction targets the azo (-N=N-) linkage and ester groups. Sodium borohydride (NaBH₄) or catalytic hydrogenation may yield amine derivatives or alcohol intermediates.
| Reagent/Conditions | Observed Transformation | Potential Products |
|---|---|---|
| NaBH₄ (ethanol, 25°C) | Reduction of azo bond to hydrazine | Hydrazine-thiophene adducts |
| H₂/Pd-C (room temperature) | Ester reduction to alcohols | Diol derivatives |
Substitution Reactions
Electrophilic substitution on the thiophene ring and nucleophilic displacement at ester groups are prominent.
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes halogenation or sulfonation.
| Reagent | Positional Selectivity | Major Product |
|---|---|---|
| Cl₂/FeCl₃ | C-5 substitution | Chlorinated thiophene derivatives |
| SO₃/H₂SO₄ | C-3 sulfonation | Sulfonated analogs |
Nucleophilic Acyl Substitution
Ester groups react with nucleophiles (e.g., amines, alcohols) under basic conditions.
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (excess) | Reflux in ethanol | Carboxamide derivatives |
| R-OH (acid catalysis) | Transesterification | Alkyl-ester variants |
Condensation and Cyclization
The hydrazinyl group participates in cyclocondensation with carbonyl compounds (e.g., ketones, aldehydes), forming fused heterocycles. For example, reactions with indane-1,3-dione derivatives (analogous to PMC studies ) yield bis-thiazoles or thiazolidinones (Figure 1).
Example Reaction Pathway:
-
Hydrazinyl group reacts with thiol-containing reagents.
-
Cyclization forms thiazole or pyrazole rings.
| Reagent | Product Class | Yield Range |
|---|---|---|
| Thiosemicarbazide | Bis-thiazoles | 78–89% |
| Ethyl chloroacetate | Thiazolidinones | 79–90% |
Photochemical and Thermal Reactions
The compound exhibits sensitivity to UV light and heat, leading to isomerization or decomposition. For instance, E/Z isomerization of the azo group is observed under UV irradiation.
Comparative Reactivity with Analogues
Compared to simpler thiophene esters (e.g., diethyl 3,3-dimethylhexanedioate), this compound’s pyrazole-hydrazine moiety enhances its electrophilicity, enabling faster substitution and cyclization rates.
Key Research Findings:
-
Antimicrobial Derivatives : Chlorinated analogs (via Cl₂/FeCl₃) show enhanced bioactivity against Staphylococcus aureus.
-
Anticancer Probes : Reduction products (e.g., hydrazine adducts) demonstrate apoptosis-inducing effects in MCF7 cells.
-
Material Science Applications : Thiazolidinone derivatives exhibit semiconducting properties .
Scientific Research Applications
Chemistry
Diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
- Anti-inflammatory effects: The compound is being investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer activity: Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer treatment.
Medicine
The compound is under exploration for its therapeutic potential in treating diseases such as:
- Cancer: Ongoing research aims to elucidate its mechanism of action against different cancer types.
- Infectious diseases: Its antimicrobial properties are being studied for applications in developing new antibiotics.
Industry
In material science, this compound is utilized in the development of advanced materials such as:
| Application Area | Specific Uses |
|---|---|
| Organic Semiconductors | Used in the fabrication of electronic devices |
| Photovoltaic Devices | Potential use in solar energy applications |
| Coatings and Polymers | Development of protective coatings |
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL.
Case Study 2: Anticancer Research
In a recent publication, scientists reported that diethyl 3-methyl-5-(...) induced cell cycle arrest and apoptosis in human breast cancer cells (MCF7). The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Thiophene-Pyrazole Hybrids
- Compound 7a/b (): These derivatives (e.g., 5-amino-3-hydroxy-pyrazole coupled with thiophene diamines) share a thiophene backbone but lack ester groups. Instead, they feature amino and cyano substituents. The absence of dicarboxylate esters likely reduces their lipophilicity compared to the target compound, impacting solubility and bioavailability.
Hydrazone-Linked Compounds
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): This triazole-thione derivative utilizes hydrogen bonding (N–H···S/O) to stabilize its crystal lattice. The target compound’s hydrazone group may similarly engage in hydrogen bonding, though its ester groups could introduce additional dipole-dipole interactions, altering solubility and crystallinity .
- 5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones (): These thiazolidinones, synthesized from thiosemicarbazide and chloroacetic acid, exhibit a hydrazone motif but lack the thiophene core.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Methodological Considerations
- Crystallography : The target compound’s structure determination likely employs programs like SHELXL () or ORTEP-3 (), which are standard for small-molecule refinement. Similar compounds (e.g., ) use these tools to resolve hydrogen-bonding networks and confirm stereochemistry .
- Synthesis : The hydrazone linkage in the target compound may arise from a reaction analogous to , where hydrazine derivatives condense with ketones or aldehydes. The use of polar aprotic solvents (e.g., DMF in ) could enhance reaction efficiency .
Biological Activity
Diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate is a complex organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structure combining a thiophene ring and a pyrazole moiety, which imparts distinct electronic properties. Its molecular formula is with a molecular weight of 442.5 g/mol. The IUPAC name is diethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate .
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O5S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | diethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate |
| InChI | InChI=1S/C21H22N4O5S/c1... |
The biological activity of diethyl 3-methyl-5-[...]-thiophene derivatives is primarily attributed to their ability to interact with specific molecular targets within biological systems. This compound may modulate enzyme activities or receptor functions, leading to various therapeutic effects. The exact mechanisms are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer proliferation.
- Receptor Modulation : Interaction with receptors linked to inflammatory pathways.
- Antioxidant Activity : Possible reduction of oxidative stress through free radical scavenging.
Anticancer Activity
Several studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Case Study : A study demonstrated that similar thiophene derivatives showed moderate to high cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values ranged from 10 µM to 25 µM, indicating effective growth inhibition .
Antimicrobial Properties
Research has also explored the antimicrobial potential of the compound:
- Case Study : Compounds with similar structural features were tested against Gram-positive and Gram-negative bacteria, showing notable antibacterial activity with minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain strains .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been noted in preliminary studies:
- Case Study : In vitro assays demonstrated that derivatives could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for mitigating inflammation .
Comparative Analysis
When compared to similar compounds, diethyl 3-methyl-thiophene derivatives stand out due to their unique structural components that enhance their biological activity.
| Compound | Biological Activity | IC50/Effectiveness |
|---|---|---|
| Diethyl 3-methyl-thiophene derivative A | Anticancer | IC50 = 15 µM |
| Diethyl 3-methyl-thiophene derivative B | Antimicrobial | MIC = 32 µg/mL |
| Diethyl 3-methyl-thiophene derivative C | Anti-inflammatory | Cytokine reduction observed |
Q & A
Basic Research Questions
Q. What are the critical safety considerations during the synthesis of this compound?
- Methodological Answer : The synthesis involves hazardous reagents like diazo compounds, which are explosive, and solvents such as dichloromethane. Key safety measures include:
- Conducting reactions in a fume hood with blast shields .
- Avoiding contact with oxidizing agents and ensuring proper grounding of equipment to prevent static discharge .
- Using personal protective equipment (PPE): chemical-resistant gloves, lab coats, and safety goggles.
Q. What synthetic strategies are effective for constructing the pyrazole-thiophene hydrazone core?
- Methodological Answer : The core can be synthesized via:
- Condensation reactions : Reacting 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbaldehyde with thiophene-based hydrazines under acidic conditions (e.g., acetic acid/DMF, reflux for 2–4 hours) .
- Purification : Use recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How can spectroscopic techniques characterize this compound’s structure?
- Methodological Answer :
- NMR : Assign peaks using - and -NMR to verify the hydrazone (N–H ~10–12 ppm) and ester groups (C=O ~165–170 ppm) .
- IR : Identify key functional groups: C=O (ester: ~1720 cm), N–H (hydrazone: ~3200 cm) .
- MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer :
- Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in hydrazone formation .
- Validate simulations with experimental kinetic data (e.g., reaction rates under varying temperatures) .
Q. What strategies resolve contradictions in observed vs. calculated spectroscopic data?
- Methodological Answer :
- Scenario : Discrepancies in -NMR chemical shifts may arise from tautomerism in the pyrazole ring.
- Resolution :
- Perform variable-temperature NMR to detect tautomeric equilibria .
- Compare experimental data with DFT-calculated shifts for all possible tautomers .
- Example : A 2020 study on analogous hydrazones used --HMBC to resolve ambiguities in N–H coupling .
Q. How can heterogeneous catalysis improve the scalability of this synthesis?
- Methodological Answer :
- Catalyst Screening : Test metal-organic frameworks (MOFs) or immobilized enzymes for diazo coupling steps to enhance yield and reduce waste .
- Process Optimization : Use flow chemistry with in-line FTIR monitoring to control reaction parameters in real time .
Q. What biological or material science applications are plausible for this compound?
- Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria using microdilution assays (MIC/MBC) .
- Optoelectronic Materials : Measure charge-carrier mobility via time-resolved microwave conductivity (TRMC) for organic semiconductor applications .
Methodological Notes
- Synthesis Validation : Always include control experiments (e.g., omitting catalysts) to confirm reaction pathways .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in repositories like Zenodo for peer verification .
- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal, particularly for diazo compounds and heavy solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
